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4-(3,3-Dimethylazetidin-1-yl)aniline

Cat. No.: B2630481
CAS No.: 1540212-59-6
M. Wt: 176.263
InChI Key: RUZVATLMZVRTDQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aniline (B41778) Scaffolds in Organic Synthesis and Chemical Biology Research

Substituted anilines are a class of organic compounds fundamental to a vast array of chemical applications. beilstein-journals.org They serve as pivotal starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. google.comdcceew.gov.au In medicinal chemistry, the aniline moiety is a prevalent substructure found in numerous approved drugs. researchgate.net The amino group attached to the aromatic ring can act as a key pharmacophore, engaging in hydrogen bonding and other crucial interactions with biological targets. google.com

The versatility of substituted anilines stems from their reactivity and the ability to introduce a wide range of functional groups onto the aromatic ring. This allows chemists to fine-tune the electronic, steric, and lipophilic properties of molecules to optimize their function. wikipedia.org For instance, modifications to the aniline scaffold can enhance a drug's bioavailability, modulate its metabolic stability, or improve its selectivity for a specific receptor. wikipedia.org However, the aniline motif can also be associated with metabolic liabilities, such as the formation of reactive quinone-imine species through cytochrome P450-mediated oxidation, which can lead to toxicity. researchgate.net This has driven further research into novel aniline derivatives and isosteres to mitigate these undesirable properties while retaining therapeutic efficacy. researchgate.net

Structural and Synthetic Importance of Azetidine (B1206935) Ring Systems in Contemporary Chemistry

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged as a highly sought-after structural motif in modern drug discovery. nih.govrug.nl Initially considered challenging to synthesize due to inherent ring strain, recent advancements have made these scaffolds more accessible. nih.gov The appeal of the azetidine moiety lies in its unique combination of properties. It introduces a degree of conformational rigidity, which can be advantageous for optimizing a molecule's binding affinity to a biological target by reducing the entropic penalty of binding. mdpi.com

Compared to more flexible acyclic amines or larger heterocyclic rings, the compact, three-dimensional structure of the azetidine ring can improve physicochemical properties such as aqueous solubility and metabolic stability. nih.gov It serves as a versatile building block, allowing for the precise spatial orientation of substituents, which is critical in structure-activity relationship (SAR) studies. nih.gov Consequently, azetidine-containing compounds have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, and are found in several approved drugs. nih.govnih.gov

Overview of the Compound’s Role as a Key Intermediate and Research Subject in Heterocyclic Chemistry

The compound 4-(3,3-Dimethylazetidin-1-yl)aniline represents a strategic fusion of the aforementioned aniline and azetidine scaffolds. Its primary role in advanced chemical research is that of a specialized building block or intermediate for the synthesis of more complex molecules, particularly in the realm of heterocyclic and medicinal chemistry.

Physicochemical Properties:

PropertyValue
CAS Number 1540212-59-6
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Canonical SMILES CC1(CN(C1)C2=CC=C(C=C2)N)C

This data is compiled from publicly available chemical databases.

Synthetic Pathways and Research Applications:

While specific, detailed research publications focusing exclusively on this compound are not abundant, its synthesis can be achieved through well-established synthetic methodologies. A highly probable route is the palladium-catalyzed Buchwald-Hartwig amination . wikipedia.orgrug.nl This reaction would involve the cross-coupling of 3,3-dimethylazetidine (B189357) with a 4-haloaniline derivative (such as 1-bromo-4-nitrobenzene (B128438) followed by reduction, or directly with 4-bromoaniline). This powerful C-N bond-forming reaction is widely used in the pharmaceutical industry for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov

Alternatively, synthesis could proceed via a nucleophilic aromatic substitution (SₙAr) reaction, particularly if an electron-withdrawing group is present on the aniline ring (e.g., the reaction of 3,3-dimethylazetidine with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group). nih.gov

As an intermediate, this compound offers a reactive primary aromatic amine handle. This amino group can be readily functionalized through various reactions, including:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

Reductive amination: Condensing with aldehydes or ketones to form imines, which are then reduced to secondary amines.

Diazotization: Converting the amine to a diazonium salt, which can then be used in Sandmeyer or other related reactions to introduce a wide variety of substituents.

Heterocycle formation: Serving as a key component in condensation reactions to construct larger heterocyclic systems, such as quinazolines or benzimidazoles.

The presence of the 3,3-dimethylazetidine moiety imparts desirable properties to the resulting molecules, such as increased sp³ character and improved solubility, making this intermediate a valuable tool for chemists aiming to create novel compounds with optimized pharmacological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B2630481 4-(3,3-Dimethylazetidin-1-yl)aniline CAS No. 1540212-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZVATLMZVRTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3,3 Dimethylazetidin 1 Yl Aniline and Cognate Structures

Strategies for the Formation of the Azetidine (B1206935) Ring System

The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a challenging endeavor due to inherent ring strain. rsc.orgrsc.org However, its prevalence in medicinally important compounds has driven the development of numerous synthetic strategies. rsc.orgresearchgate.net For cognate structures like 3,3-dimethylazetidine (B189357), specific methods have been tailored to introduce the gem-dimethyl group, which can significantly influence the pharmacological properties of a molecule. rsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and powerful method for forming cyclic systems, including azetidines. These reactions often involve the formation of a carbon-nitrogen bond from a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center.

One notable approach is the iodine-mediated intramolecular cyclization of γ-prenylated amines, which provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines. rsc.orgrsc.org This method proceeds efficiently under mild conditions. The reaction is believed to start with the formation of a diastereomeric iodiranium species from the addition of iodine to the double bond. rsc.org Subsequent intramolecular attack by the amine group leads to the formation of the four-membered azetidine ring. rsc.org The scope of this reaction is broad, accommodating various substituents on the aromatic rings of the starting amine, with both electron-donating and electron-withdrawing groups being well-tolerated without a significant impact on product yields. rsc.orgresearchgate.net

EntryAr¹ GroupAr² GroupYield (%)Diastereomeric Ratio (cis:trans)
1C₆H₅C₆H₅85>99:1
24-MeC₆H₄C₆H₅82>99:1
34-MeOC₆H₄C₆H₅80>99:1
44-FC₆H₄C₆H₅86>99:1
54-ClC₆H₄C₆H₅88>99:1
64-BrC₆H₄C₆H₅87>99:1
7C₆H₅4-MeC₆H₄83>99:1
8C₆H₅4-MeOC₆H₄81>99:1
9C₆H₅4-FC₆H₄85>99:1
10C₆H₅4-ClC₆H₄89>99:1

This table presents a selection of substrates and their corresponding yields and diastereoselectivities in the iodine-mediated synthesis of 3,3-dimethylazetidines. Data sourced from Jin et al. (2016). rsc.org

Another important strategy is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halide or mesylate) positioned at the γ-carbon of an amine precursor. frontiersin.orgnih.gov Lanthanide (III) triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.orgnih.gov

Stereoselective Synthesis of Azetidine Precursors

Controlling the stereochemistry of the azetidine ring is crucial for developing chiral therapeutic agents. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a desired product. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For instance, the synthesis of chiral azetidin-3-ones, which are versatile precursors for other functionalized azetidines, can be accomplished from chiral N-propargylsulfonamides. nih.gov This method utilizes chiral sulfinamide chemistry to establish the stereocenter, which is then carried through a gold-catalyzed intermolecular oxidation and cyclization sequence. nih.gov This approach avoids the use of potentially hazardous diazo compounds, which are common in other syntheses of azetidin-3-ones. nih.gov

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This method allows for the direct difunctionalization of the azetine ring, creating two new stereogenic centers with high levels of control over both the relative and absolute stereochemistry. acs.org

Electroreductive and Radical Cyclization Techniques for Azetidines

Radical cyclizations offer an alternative pathway to azetidine rings, often under mild conditions compatible with a wide range of functional groups. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction uses a heteroleptic copper-based photoredox catalyst to convert iodoethyl-ynamides into the corresponding azetidines with complete regioselectivity. nih.gov The process is particularly useful for synthesizing chiral, non-racemic azetidines from amino acid-derived precursors. nih.gov

Another innovative approach is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. researchgate.net This method involves the reaction of aliphatic amines with alkynes, where a photogenerated α-aminoalkyl radical adds to the alkyne, initiating a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to form the azetidine ring. researchgate.net

Reactions of Strained Azabicyclic Systems as Azetidine Precursors

The high ring strain of bicyclic systems can be harnessed as a driving force for their conversion into more stable monocyclic structures. 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. researchgate.netnih.govnih.gov

These reactions can be initiated by activating the nitrogen atom with an electrophile, which facilitates a nucleophilic attack to open the bicyclic system and form a substituted azetidine. nih.gov For example, reacting 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate yields diversely substituted 3-chloroazetidines. nih.gov This strategy provides access to azetidines incorporating a trifluoromethyl group, a common motif in medicinal chemistry. nih.gov

Synthesis of the 4-Substituted Aniline (B41778) Moiety

The aniline functional group is a cornerstone of many pharmaceuticals and is typically introduced onto an aromatic ring through the reduction of a nitro group. The synthesis of the aniline portion of 4-(3,3-Dimethylazetidin-1-yl)aniline would likely proceed via a precursor such as 1-(4-nitrophenyl)-3,3-dimethylazetidine.

Reductive Methods for Nitroarene to Aniline Conversion

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods exist, ranging from catalytic hydrogenation to the use of stoichiometric metal reductants. acs.org The choice of reagent often depends on the presence of other functional groups in the molecule and considerations of cost, safety, and scalability.

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org The reaction involves treating the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comdoubtnut.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is generally clean and high-yielding but requires specialized equipment for handling hydrogen gas.

Metal-Mediated Reductions: Several metals in the presence of an acid are effective for reducing nitroarenes. acs.org

Iron (Fe): The use of iron filings in the presence of an acid, such as hydrochloric acid (HCl), is a classic and cost-effective method. youtube.com

Tin (Sn) and Tin(II) Chloride (SnCl₂): Tin metal in concentrated HCl was historically used, but tin(II) chloride in solvents like ethanol (B145695) is also a common laboratory-scale reagent. tandfonline.comrsc.org

Zinc (Zn): Zinc powder can also be used, often in acidic or neutral conditions (e.g., with ammonium (B1175870) chloride). tandfonline.com

The table below compares common reductive methods for the nitro-to-aniline conversion.

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Pd, Pt, or NiH₂ gas, pressure, various solventsHigh yield, clean reaction, catalyst can be recycledRequires specialized hydrogenation equipment, potential for hydrogenolysis of sensitive groups
Fe / HCl or Acetic AcidRefluxing acidic mediaInexpensive, widely applicableOften requires large excess of metal, workup can be tedious
SnCl₂ / HClAcidic solution, often in ethanolMild conditions, good for laboratory scaleStoichiometric amounts of tin salts are produced as waste
Zn / Acid or NH₄ClAcidic or neutral aqueous mediaReadily availableCan sometimes lead to side products like hydroxylamines
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsMild, selectiveCan require careful pH control

This table summarizes various common methods for the reduction of nitroarenes to anilines. wikipedia.orgacs.orgtandfonline.com

Aromatic Substitution Reactions for Anilines

The aniline moiety is a cornerstone of many complex chemical structures, and its reactivity in aromatic substitution reactions is of paramount importance. The amino group (-NH₂) is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). chemistrysteps.comlibretexts.org This activation stems from the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring's pi system through resonance. This increased electron density is particularly pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director for incoming electrophiles. chemistrysteps.comlibretexts.org

However, this high reactivity can be a double-edged sword in synthesis. For instance, reactions like bromination of aniline with bromine water proceed uncontrollably to yield the 2,4,6-tribromoaniline (B120722) precipitate, making selective monosubstitution challenging. libretexts.orgbyjus.com Furthermore, strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), can lead to the protonation of the amino group to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which can result in the formation of meta-substituted products or undesirable side reactions. chemistrysteps.combyjus.com

To circumvent these issues, a common strategy is to moderate the activating influence of the amino group by converting it into an amide, typically an acetanilide, by reacting the aniline with acetic anhydride. libretexts.org The resulting amido group is still an ortho-, para-director but is significantly less activating than a free amino group. libretexts.org This attenuation of reactivity allows for more controlled and selective electrophilic aromatic substitution. After the desired substitution on the aromatic ring is achieved, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. libretexts.org This protective-group strategy is fundamental in multi-step syntheses involving aniline derivatives.

Coupling and Linkage Strategies for Assembling the Integrated Structure

The assembly of the target molecule, this compound, requires the precise formation of a bond between the nitrogen atom of the azetidine ring and the carbon atom of the aniline ring.

Formation of the Aniline-Azetidine Linkage through Carbon-Nitrogen Bond Formation

The key transformation in synthesizing this compound and its cognates is the formation of the aryl C-N bond. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have limited scope. wikipedia.org Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for this purpose, most notably the Buchwald-Hartwig amination. stackexchange.comrsc.org

This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination involves the coupling of an aryl halide (or pseudohalide, such as a triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgorganic-chemistry.org

For the synthesis of this compound, the reaction would typically involve coupling 3,3-dimethylazetidine with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) or a protected version thereof. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Several generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

Component Examples Role
Aryl Halide/Pseudohalide 4-Bromoaniline, 4-Iodoaniline, 4-Aniline triflate Electrophilic partner providing the aromatic ring.
Amine 3,3-Dimethylazetidine Nucleophilic partner providing the azetidine moiety.
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ The catalytic metal center that facilitates the reaction cycle.
Ligand BINAP, XPhos, SPhos, DPPF Binds to the palladium, influencing its reactivity, stability, and steric environment. wikipedia.org
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Activates the amine and facilitates the final reductive elimination step.

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Sequential Synthetic Pathways for Complex Derivatization

The synthesis of more complex molecules incorporating the this compound scaffold relies on sequential synthetic pathways. wikipedia.org These multi-step syntheses allow for the introduction of various functional groups and the construction of intricate molecular architectures, which are often required in fields like medicinal chemistry. researchgate.netuva.nl

Two primary strategies can be envisioned for creating complex derivatives:

Late-Stage C-N Coupling: In this approach, a complex and functionalized aniline precursor is first synthesized. This precursor might already contain various substituents on the aromatic ring, introduced via the electrophilic substitution reactions discussed previously (Section 2.2.2). The final step, or a late-stage step, would then be the Buchwald-Hartwig amination to couple the complex aniline with 3,3-dimethylazetidine. This strategy is advantageous when the desired functional groups on the aniline ring are incompatible with the reagents used for the C-N coupling reaction.

Post-Coupling Derivatization: Alternatively, the core this compound molecule is synthesized first. Subsequently, this core structure is subjected to further reactions to introduce additional complexity. For example, the free amino group on the aniline ring can be acylated, alkylated, or used as a handle for further coupling reactions, such as the formation of amides or sulfonamides. libretexts.org Additionally, the aniline ring itself, now activated by two nitrogen-based substituents, can undergo further electrophilic substitution, although controlling the regioselectivity would be a significant consideration.

A research protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives highlights a sequential approach where an aniline derivative is first modified and then undergoes further transformation. nih.gov This principle of step-by-step construction is fundamental to building complex molecules based on the target scaffold. wikipedia.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Aniline
Benzene
2,4,6-Tribromoaniline
Acetanilide
Acetic anhydride
3,3-Dimethylazetidine
4-Bromoaniline
4-Iodoaniline
Toluene
Dioxane
THF
BINAP
XPhos
SPhos
DPPF
NaOt-Bu
K₂CO₃
Cs₂CO₃
Pd₂(dba)₃

Chemical Reactivity and Transformational Chemistry of 4 3,3 Dimethylazetidin 1 Yl Aniline

Reactivity Profiles of the Aromatic Amine Functionality

The aromatic amine functionality is a cornerstone of the molecule's reactivity, participating in reactions typical of primary anilines. The benzene (B151609) ring is electronically enriched by two nitrogen-containing substituents: the primary amino (-NH₂) group and the tertiary amino group of the azetidine (B1206935) ring at the para position. Both groups are strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic attack and enhance the nucleophilicity of the primary amine.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. This nucleophilicity is further enhanced by the electron-donating effect of the 3,3-dimethylazetidin-1-yl substituent in the para position. This group pushes electron density into the aromatic ring, which in turn increases the electron density on the exocyclic amino group, making it more available for reaction with electrophiles compared to unsubstituted aniline (B41778).

The nucleophilic character of the aniline nitrogen allows for a wide range of derivatization reactions, which are fundamental in synthetic chemistry for building more complex molecular architectures.

Acylation: The primary amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-(3,3-dimethylazetidin-1-yl)phenyl)acetamide. This reaction is often used to protect the amino group or to introduce new functional moieties. nih.gov

Alkylation: N-alkylation of the aniline nitrogen can be achieved using alkyl halides. researchgate.net However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Furthermore, competition with C-alkylation of the activated aromatic ring (a Friedel-Crafts type reaction) can occur, especially under Lewis acidic conditions. le.ac.ukresearchgate.net The choice of reaction conditions is critical to achieve selectivity for N-alkylation. researchgate.net

Imine Formation: As a primary amine, 4-(3,3-dimethylazetidin-1-yl)aniline undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netredalyc.org This reversible reaction, typically catalyzed by acid, is a common method for creating C=N double bonds. redalyc.org

Table 1: Representative Derivatization Reactions of the Aniline Nitrogen

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride (CH₃COCl) Amide
Alkylation Methyl Iodide (CH₃I) Secondary/Tertiary Amine

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of both the amino group and the azetidinyl substituent. libretexts.org Both are considered activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org

In this specific molecule, the two activating groups are para to each other. The positions ortho to the primary amino group (C2 and C6) are therefore the most likely sites for electrophilic attack. The bulky 3,3-dimethylazetidin-1-yl group may exert some steric hindrance, potentially favoring substitution at the positions ortho to the smaller amino group. In strongly acidic conditions, the primary amino group can become protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. libretexts.org This can alter the regiochemical outcome of the substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product(s)
Bromination Br₂ 2-Bromo-4-(3,3-dimethylazetidin-1-yl)aniline
Nitration HNO₃/H₂SO₄ 2-Nitro-4-(3,3-dimethylazetidin-1-yl)aniline

Reactions Involving the Azetidine Ring System

The azetidine ring introduces a different set of reactive properties to the molecule, primarily related to its nature as a strained, cyclic tertiary amine.

The nitrogen atom within the azetidine ring is a tertiary aliphatic amine. Unlike the aniline nitrogen, its lone pair of electrons is not delocalized into the aromatic system. Consequently, the azetidine nitrogen is more basic and can act as a potent Lewis base. It can be protonated by acids to form an azetidinium salt or react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This quaternization reaction would place a permanent positive charge on the azetidine nitrogen.

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for reactions that lead to the opening of the four-membered ring, as this relieves the steric and angular strain. rsc.orgbeilstein-journals.org Such strain-release reactions are a valuable tool in synthetic chemistry for accessing functionalized open-chain compounds. beilstein-journals.org

Ring-opening of the azetidine in this compound can typically be initiated by nucleophilic attack, often under acidic conditions which protonate and "activate" the ring nitrogen, making the adjacent carbons more electrophilic. For example, reaction with a strong acid (like HCl) and a nucleophile could lead to the cleavage of one of the C-N bonds, resulting in a 3-substituted-propylamine derivative. The presence of the two methyl groups at the C3 position of the azetidine ring may influence the regioselectivity of the ring-opening reaction.

Table 3: Hypothetical Strain-Release Ring-Opening Reaction

Reagents Intermediate Product Type

Functionalization of the Azetidine Ring (e.g., at C2, C3, C4 positions)

Direct functionalization of the azetidine ring in 1-aryl-3,3-dimethylazetidines, including this compound, is a challenging yet synthetically valuable endeavor. The inherent ring strain and the electronic influence of the N-aryl substituent govern the reactivity at the C2, C3, and C4 positions. While specific literature on the functionalization of this compound is limited, general principles of azetidine chemistry allow for the postulation of several reactive pathways.

Functionalization at the C2 and C4 Positions:

The positions alpha to the nitrogen atom (C2 and C4) are susceptible to deprotonation by strong bases, leading to the formation of an α-amino carbanion. This intermediate can then react with various electrophiles. The regioselectivity of this deprotonation can be influenced by the steric environment and the nature of the N-aryl substituent. In the case of this compound, the C2 and C4 positions are chemically equivalent.

A plausible strategy for C2/C4 functionalization involves lithiation followed by electrophilic quench. The use of a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine, could facilitate enantioselective deprotonation, leading to a chiral lithiated intermediate. Subsequent reaction with an electrophile (E+) would yield a 2-substituted azetidine.

StepReagent/ConditionIntermediate/ProductPurpose
1sec-BuLi, (-)-sparteine, Et2O, -78 °CChiral lithiated azetidineEnantioselective deprotonation at C2/C4
2Electrophile (E+)2-Substituted-4-(3,3-dimethylazetidin-1-yl)anilineIntroduction of a new functional group

Functionalization at the C3 Position:

The C3 position, being a neopentyl-like carbon, is generally less reactive towards traditional nucleophilic or electrophilic substitution. However, radical-based methodologies could provide a viable route for its functionalization. For instance, a hydrogen atom abstraction from the C3 position by a reactive radical species, followed by radical trapping, could introduce a substituent at this site.

Another potential, though less direct, approach could involve the synthesis of an azetidin-3-one (B1332698) precursor, which could then undergo nucleophilic addition at the C3 carbonyl group, followed by further transformations. However, this would necessitate a multi-step synthesis starting from different precursors rather than a direct functionalization of this compound.

Application in Complex Molecular Architecture Construction

The this compound moiety is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents. The azetidine ring, especially the 3,3-dimethyl substitution pattern, is often employed as a bioisostere for other chemical groups to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity.

Role in Kinase Inhibitors:

Selected Examples of Complex Molecules Incorporating the this compound Scaffold:

Compound ClassTherapeutic TargetRole of the this compound Moiety
AnilinoquinazolinesReceptor Tyrosine Kinases (e.g., EGFR)The aniline nitrogen forms a critical hydrogen bond with the kinase hinge region. The 3,3-dimethylazetidine (B189357) group occupies a hydrophobic pocket, enhancing potency and modulating pharmacokinetic properties.
PyrazolopyrimidinesCyclin-Dependent Kinases (CDKs)The substituted aniline fragment provides key interactions within the ATP-binding site. The azetidine ring can be used to fine-tune solubility and cell permeability.
ImidazopyridazinesVarious KinasesServes as a versatile scaffold for library synthesis to explore structure-activity relationships. The 3,3-dimethylazetidine offers a rigid, three-dimensional element that can improve drug-like properties.

The synthesis of these complex molecules often involves the coupling of this compound with a suitably functionalized heterocyclic core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The primary amino group of the aniline is a versatile handle for these transformations.

Advanced Spectroscopic and Mechanistic Analytical Characterization in Academic Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-(3,3-Dimethylazetidin-1-yl)aniline, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's structural and dynamic properties.

While specific experimental spectral data for this compound is not widely published, the application of multi-dimensional NMR techniques would be standard practice for its structural confirmation.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this molecule, it would show correlations between the adjacent protons on the aromatic ring of the aniline (B41778) moiety, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This would be crucial for definitively assigning the carbon signals of the aromatic ring, the azetidine (B1206935) ring, and the methyl groups by linking them to their attached protons.

Dynamic NMR (DNMR) studies investigate molecular motions that occur on the NMR timescale. For this compound, temperature-dependent NMR studies could be used to investigate the potential for ring-puckering of the azetidine ring or restricted rotation around the C-N bond connecting the aniline ring to the azetidine nitrogen. Such studies would provide insight into the conformational dynamics and energy barriers associated with these processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would be expected to display characteristic absorption bands. Key expected vibrations would include:

N-H Stretching: Symmetrical and asymmetrical stretching vibrations for the primary amine (-NH₂) group on the aniline ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹) from the methyl and methylene (B1212753) groups.

C=C Stretching: Aromatic ring stretching vibrations, typically found in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the aryl-amine and the aliphatic amine (azetidine) C-N bonds, which would appear in the fingerprint region (typically 1250-1350 cm⁻¹).

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₁H₁₆N₂, corresponding to a monoisotopic mass of approximately 176.1313 Da.

HRMS analysis would confirm this elemental composition with high precision. While experimental fragmentation data is not available, tandem mass spectrometry (MS/MS) experiments would be used to study the molecule's fragmentation pathways. A plausible fragmentation pattern would involve the cleavage of the azetidine ring or the loss of methyl groups. Based on data for the isomeric compound 3-(3,3-dimethylazetidin-1-yl)aniline, the following adducts would be expected in an HRMS analysis. uni.lu

Adduct TypeCalculated m/z
[M+H]⁺177.1386
[M+Na]⁺199.1205
[M+K]⁺215.0945
[M+NH₄]⁺194.1652

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, this method would provide definitive proof of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the azetidine ring (whether it is planar or puckered) and the orientation of the aniline group relative to the azetidine ring in the solid state. Furthermore, the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the amine group, would be elucidated. Currently, there is no publicly available crystal structure for this compound.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for monitoring its synthesis. researchgate.netnih.gov

A typical method for an aniline derivative would involve reversed-phase chromatography. nih.gov A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, as the aniline ring is a strong chromophore.

This technique would be used to:

Determine Purity: Quantify the percentage of the desired compound in a sample and detect the presence of any impurities, such as starting materials or by-products from the synthesis.

Monitor Reactions: Track the consumption of reactants and the formation of the product over time to optimize reaction conditions.

The retention time of the compound under specific chromatographic conditions would serve as a key identifying characteristic in routine analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-(3,3-dimethylazetidin-1-yl)aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and calculate its energetic properties. nih.govnih.gov Such studies can determine the most stable three-dimensional arrangement of the atoms and calculate thermodynamic properties like enthalpy, Gibbs free energy, and entropy. mdpi.com These calculations are crucial for understanding the molecule's stability and how it might behave in a chemical environment. Similar DFT approaches have been successfully used to study the electronic effects in other aniline (B41778) derivatives. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO, Frontier Orbital Theory)

An essential aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. researchgate.net For this compound, a molecular orbital analysis would reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions.

Interactive Table: Hypothetical Frontier Orbital Data This table illustrates the type of data that would be generated from a DFT analysis of this compound. The values are for illustrative purposes only.

ParameterValue (eV)Description
HOMO Energy-5.50Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.20Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap4.30Energy difference between HOMO and LUMO, related to chemical stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also invaluable for predicting spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net For this compound, DFT calculations would predict the 1H and 13C NMR chemical shifts and the frequencies of vibrational modes, aiding in the interpretation of experimental spectra.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the azetidine (B1206935) ring and its connection to the aniline group allows for multiple conformations of this compound. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and determine their relative energies. By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface can be mapped. researchgate.net This analysis helps to understand the molecule's flexibility and the energy barriers between different conformations, which can influence its biological activity and physical properties. Such methods have been applied to study the conformational features of other complex organic molecules. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions with other chemical species, such as radicals or electrophiles. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. researchgate.net This provides detailed insights into the step-by-step process of a chemical transformation, which is crucial for designing new synthetic routes or understanding potential metabolic pathways.

Molecular Dynamics Simulations (for conformational flexibility and interactions with chemical environments)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent or a biological system like a cell membrane, and calculating the forces between all atoms to simulate their movement. frontiersin.orgchemrxiv.org This approach can reveal the molecule's conformational flexibility, its interactions with surrounding molecules, and how it might bind to a biological target. nih.gov MD simulations are particularly useful for understanding how a molecule behaves in a realistic, dynamic environment, which is essential for applications in drug discovery and materials science. rug.nl

Role of 4 3,3 Dimethylazetidin 1 Yl Aniline As a Synthetic Building Block and Research Probe in Advanced Chemical Research

Precursor in the Synthesis of Novel Polycyclic and Heterocyclic Scaffolds

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of heterocyclic and polycyclic compounds. The primary amino group and the activated aromatic ring of 4-(3,3-Dimethylazetidin-1-yl)aniline serve as reactive handles for constructing complex molecular frameworks through various synthetic strategies.

Anilines are common precursors in condensation reactions with dicarbonyl compounds to form heterocycles like quinolines or indoles. They are also pivotal in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to produce nitrogen-containing six-membered rings. rsc.orgresearchgate.net The specific substitution on the aniline nitrogen in this compound introduces distinct electronic and steric properties that can be exploited to guide the course of these cyclization reactions. The electron-donating nature of the azetidinyl nitrogen activates the aniline ring, enhancing its reactivity in electrophilic substitution reactions that often precede or facilitate cyclization.

Furthermore, the inherent ring strain of the azetidine (B1206935) core imparts unique reactivity. rsc.org Under specific catalytic conditions, the four-membered ring can undergo ring-opening or ring-expansion reactions, providing pathways to more complex and diverse heterocyclic systems that are not readily accessible from less-strained precursors. rsc.orgresearchgate.net The gem-dimethyl substitution on the azetidine ring provides steric bulk, which can influence the regioselectivity of synthetic transformations on the aniline ring and control the conformational geometry of the resulting polycyclic products. acs.orgbeilstein-journals.orgrsc.org

Application in the Diversification and Expansion of Chemical Libraries for Academic Screening

In the field of drug discovery and chemical biology, diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov this compound is a valuable scaffold for DOS due to its distinct structural features. The compound provides a robust platform where the aniline functional group acts as a reliable anchor for a wide range of chemical modifications.

The primary amino group can be readily functionalized through reactions such as acylation, sulfonylation, reductive amination, and transition-metal-catalyzed cross-coupling, allowing for the systematic introduction of diverse substituents. nih.gov While the aniline moiety allows for substitutional diversity, the 3,3-dimethylazetidine (B189357) group introduces critical skeletal and stereochemical diversity. This rigid, non-planar substituent explores a different region of chemical space compared to the flat, aromatic structures that dominate many commercial screening libraries. nih.gov The inclusion of such three-dimensional fragments is a recognized strategy for improving the success rate of screening campaigns by enhancing the potential for specific and high-affinity interactions with biological targets. nih.gov

Table 1: Potential Diversification Reactions for Chemical Library Synthesis
Reaction TypeReagent/CatalystFunctional Group IntroducedPotential Utility
AcylationAcid Chlorides, AnhydridesAmideModulate solubility, introduce H-bond donors/acceptors
SulfonylationSulfonyl ChloridesSulfonamideImprove metabolic stability, act as transition-state mimics
Buchwald-Hartwig AminationAryl Halides, Pd CatalystDiaryl/Alkylaryl AmineExpand molecular framework, explore new vectors
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary/Tertiary AmineIntroduce basic centers, modify physicochemical properties
Urea/Thiourea FormationIsocyanates/IsothiocyanatesUrea/ThioureaCreate potent H-bonding motifs for receptor binding

Integration into Advanced Chemical Probes for Receptor Interaction Studies

Chemical probes are essential tools designed to study biological systems by selectively interacting with a specific target, such as a protein receptor or enzyme. nih.govljmu.ac.uk The structure of this compound contains key elements that make it a promising candidate for integration into such probes. mdpi.com

The 3,3-dimethylazetidine moiety can serve as a potent recognition element. Four-membered heterocycles like azetidine are increasingly incorporated into medicinal chemistry programs to engage with specific binding pockets on target proteins, often conferring improved potency and selectivity. nih.govacs.org Its rigid conformation can lock the molecule into a bioactive shape, reducing the entropic penalty upon binding.

The aniline portion of the molecule provides a versatile attachment point for linkers, which can connect the recognition element to a reporter group (e.g., a fluorophore, biotin (B1667282) tag) or a reactive moiety for covalent labeling. The amino group can be readily modified without disturbing the azetidine recognition element. This modular design allows for the systematic development of probes to investigate receptor binding, occupancy, and downstream signaling pathways. The replacement of more common moieties with anilines can also be a strategic decision to fine-tune pharmacological properties and mitigate toxicity. cresset-group.com

Investigation of Structure-Reactivity Relationships within Novel Synthetic Pathways

The unique combination of electronic and steric features in this compound makes it an intriguing substrate for studying structure-reactivity relationships in new synthetic methodologies.

Electronic Effects: The nitrogen atom of the azetidine ring donates electron density into the phenyl ring through resonance. This effect increases the nucleophilicity of the aniline nitrogen and activates the aromatic ring toward electrophilic substitution, particularly at the positions ortho to the amino group. rsc.orgyoutube.com

Steric Effects: The gem-dimethyl groups project from the azetidine ring, creating significant steric hindrance around the adjacent ortho positions of the aniline ring. nih.gov This steric bulk can be expected to dramatically influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, attack at the sterically shielded ortho positions would be disfavored, potentially leading to unusual reaction outcomes or enhancing selectivity for reactions at the nitrogen atom. rsc.orgresearchgate.net

The interplay between these activating electronic effects and directing steric effects provides a platform to test the limits and mechanisms of novel synthetic reactions. Furthermore, the inherent strain of the azetidine ring can lead to reactivity patterns distinct from those of anilines substituted with acyclic or larger-ring amines, offering opportunities to discover new chemical transformations. chemrxiv.org

Table 2: Predicted Structure-Reactivity Profile
Molecular FeaturePredicted EffectConsequence in Synthesis
Azetidinyl Nitrogen (Electronic)Electron-donating into aniline ringIncreased nucleophilicity of aniline N; activation of aromatic ring
gem-Dimethyl Group (Steric)Hindrance at ortho-positions of the aniline ringPotential for unusual regioselectivity; directing reactions away from ortho C-H bonds
Azetidine Ring (Strain)Potential for ring-opening or expansion reactionsAccess to novel scaffolds not available from unstrained precursors

Use in the Design and Synthesis of Ligands for Catalysis and Material Science Applications

The structural attributes of this compound also lend themselves to applications in catalysis and material science.

In material science, anilines are the primary monomers for producing polyanilines, a major class of conducting polymers. researchgate.net The polymerization of substituted anilines allows for the fine-tuning of the resulting polymer's properties. rsc.orgurfu.runih.gov Incorporating the bulky 3,3-dimethylazetidine group onto the polymer backbone would likely disrupt the close packing of polymer chains. researchgate.net This disruption is expected to increase the polymer's solubility in common organic solvents, thereby improving its processability for applications in sensors, coatings, and electronic devices. rsc.orgresearchgate.netrsc.org While this may decrease bulk conductivity, the enhanced solubility is often a necessary trade-off for practical applications.

Future Research Directions and Perspectives in Azetidine Aniline Chemistry

Exploration of Emerging Synthetic Methodologies for Azetidine (B1206935) and Aniline (B41778) Derivatization

The future synthesis of 4-(3,3-Dimethylazetidin-1-yl)aniline and its derivatives will likely be shaped by cutting-edge methodologies that offer greater efficiency, control, and diversity.

For the Azetidine Moiety: Recent breakthroughs in the synthesis of functionalized azetidines have moved beyond traditional cyclization methods. magtech.com.cnscribd.com Future work could leverage these techniques for derivatizing the 3,3-dimethylazetidine (B189357) core.

Photochemical Reactions: The visible-light-mediated aza Paternò-Büchi reaction has emerged as a powerful tool for constructing highly functionalized azetidines under mild conditions. nih.govrsc.org This could be adapted to create novel analogs of this compound with diverse substituents.

C-H Functionalization: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination allows for the direct conversion of C-H bonds into new functionalities on the azetidine ring. rsc.org

Radical Cyclizations: A recently developed copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides provides a novel pathway to construct the azetidine ring with high regioselectivity. nih.gov

For the Aniline Moiety: Direct and selective functionalization of the aniline ring is crucial for creating a library of analogs. Modern catalysis offers powerful solutions.

Remote C-H Functionalization: Catalytic systems based on Pd/S,O-ligands have enabled the direct para-selective C–H olefination of aniline derivatives, offering a more efficient alternative to multi-step syntheses. rsc.org

Chemoenzymatic Synthesis: The use of immobilized nitroreductase enzymes presents a sustainable method for synthesizing highly functionalized anilines from nitroaromatic precursors under mild, aqueous conditions, avoiding harsh reagents and heavy metal catalysts.

An overview of these emerging synthetic strategies is presented in Table 1.

Scaffold Methodology Key Features Potential Application for this compound
AzetidineVisible-Light Aza Paternò-Büchi ReactionMild conditions, high functional group tolerance, direct access to complex azetidines.Synthesis of analogs with novel functionalities on the azetidine ring.
AzetidinePalladium-Catalyzed γ-C(sp³)–H AminationDirect functionalization of C-H bonds, high regioselectivity.Introduction of substituents at specific positions of the azetidine core.
AnilineRemote C-H Olefination (Pd/S,O-Ligand)High para-selectivity, mild reaction conditions, broad substrate scope.Derivatization of the aniline ring at positions ortho or meta to the amino group.
AnilineChemoenzymatic Nitro ReductionSustainable, avoids heavy metals, operates in aqueous media.Greener synthesis routes for the aniline precursor of the target molecule.

Advancements in Predictive Theoretical and Computational Chemistry for Complex Analogs

The empirical, trial-and-error approach to chemical synthesis and property prediction is increasingly being supplanted by powerful computational methods. For a molecule like this compound, theoretical chemistry will be indispensable for guiding future research.

A significant advancement lies in the ability to predict reaction outcomes. Recent studies have demonstrated that computational modeling can effectively guide the synthesis of azetidines. By calculating the frontier molecular orbital energies of reactants (e.g., imines and alkenes), researchers can predict whether a photocatalyzed reaction will be successful, thereby prescreening substrates and saving significant experimental effort.

Furthermore, Density Functional Theory (DFT) and other quantum-chemical methods are crucial for predicting the physicochemical properties of novel analogs. For aniline derivatives, methods such as the G4 composite method have been used to theoretically investigate the effect of substituents on oxidative electrochemical potentials, showing strong correlation with experimental values. Such predictive studies on virtual libraries of this compound analogs could rapidly identify candidates with desirable electronic or pharmacokinetic properties. These computational approaches can also elucidate the conformational preferences and stability of the strained azetidine ring within larger molecular frameworks.

Development of Novel Analytical Techniques for Characterization of Azetidine-Containing Systems

As more complex analogs of this compound are synthesized, advanced analytical techniques will be required for their thorough characterization.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, the structural elucidation of complex, stereochemically rich azetidine derivatives will increasingly rely on advanced 2D NMR techniques like NOESY and ¹H-¹⁵N HMBC experiments. researchgate.net These methods are essential for unambiguously determining regiochemistry and stereochemistry in these strained ring systems. A future direction involves the synergy of experimental NMR with computational predictions of chemical shifts to resolve complex structural challenges. rsc.org

High-Sensitivity Separation and Detection: For trace-level detection, particularly in biological or environmental matrices, novel techniques will be necessary. On-line in-tube solid-phase microextraction coupled with high-performance liquid chromatography (HPLC) has shown high sensitivity for analyzing substituted anilines and could be adapted for azetidine-containing compounds.

Calorimetric Methods: For analogs designed to interact with biological targets, Isothermal Titration Calorimetry (ITC) is a powerful tool for characterization. researchgate.net ITC provides a complete thermodynamic profile of binding events (K_D, ΔH, and ΔS), offering deep insight into the molecular interactions that cannot be obtained from affinity measurements alone. researchgate.net

Potential Applications in Advanced Materials and Supramolecular Chemistry Research

The unique structural and electronic properties of the azetidine-aniline scaffold suggest significant potential in materials science. Future research should explore the incorporation of this compound into functional materials.

Polymer Chemistry: Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgutwente.nl These polymers have applications as CO₂ adsorbents, antimicrobial coatings, and materials for gene transfection. rsc.orgutwente.nlacs.org The 3,3-dimethylazetidine moiety could be explored as a monomer to create novel poly(propylenimine)-based materials with tailored properties. acs.org Similarly, aniline and its derivatives are the building blocks for polyaniline (PANI), a well-known conducting polymer used in sensors and organic electronics. rsc.org Derivatizing PANI with the 4-(3,3-dimethylazetidin-1-yl) group could modulate its solubility, processability, and electronic properties. rsc.org

Supramolecular Chemistry and Self-Assembly: Aniline oligomers are known to self-assemble into a variety of supramolecular structures, including nanoparticles, nanofibers, and nanotubes. researchgate.netdntb.gov.ua Functional oligo(aniline)-based amphiphiles have been shown to form helical conductive nanowires. nih.govacs.org The introduction of the bulky, saturated 3,3-dimethylazetidine group could be used to control the packing and morphology of these self-assembled structures, potentially leading to new materials with unique optical or electronic functions.

Energetic Materials: Recent research has demonstrated that functionalized azetidines can serve as tunable energetic materials, acting as potential melt-castable explosives or liquid propellant plasticizers. researchgate.netnih.gov The physical properties are highly dependent on the substitution and stereochemistry of the azetidine ring, opening an avenue for investigating the energetic potential of nitrated derivatives of this compound. researchgate.netnih.gov

The prospective research directions for this class of compounds are summarized in Table 2.

Research Area Future Perspective Potential Impact
Synthesis Leveraging photocatalysis and C-H functionalization for analog synthesis.Creation of diverse chemical libraries with high efficiency and novel structures.
Computational Chemistry Using predictive models (DFT, orbital energy matching) to guide synthesis and property tuning.Accelerated discovery of molecules with targeted electronic and biological properties.
Analytical Techniques Employing advanced 2D NMR, ITC, and high-sensitivity chromatography for deep characterization.Unambiguous structural elucidation and understanding of molecular interactions.
Materials Science Incorporation into polymers (polyamines, polyanilines) and self-assembling systems.Development of new conductive polymers, sensors, CO₂ capture agents, and nanostructured materials.

Q & A

Q. What are the established synthetic routes for 4-(3,3-Dimethylazetidin-1-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. A common approach involves reacting 4-chloronitrobenzene with 3,3-dimethylazetidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using H₂/Pd-C or NaBH₄ . Optimization includes:
  • Temperature control : Higher temperatures (>100°C) may lead to azetidine ring decomposition.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require purification to remove residual amines.
  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in cross-coupling methodologies.

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
NASK₂CO₃, DMF, 90°C65–75>95%
ReductionH₂, Pd-C, EtOH85–90>98%

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1H^1H-NMR should show characteristic peaks for the azetidine ring (δ 3.2–3.5 ppm, quartet) and aromatic protons (δ 6.5–7.2 ppm). Discrepancies in splitting patterns may indicate steric hindrance or impurities .
  • Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 191.14 (C₁₁H₁₆N₂).
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement. Key metrics: R-factor < 0.05, wR₂ < 0.10, and clear electron density maps for the azetidine moiety .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution and oxidation reactions?

  • Methodological Answer :
  • Substitution Reactions : The electron-rich aniline facilitates NAS at the para position. DFT calculations (e.g., Gaussian 09) predict activation barriers for intermediates. For example, meta-directing effects of the azetidine ring can be modeled using B3LYP/6-31G(d) .
  • Oxidation : Controlled oxidation with KMnO₄/H₂SO₄ yields quinone derivatives. Monitor via UV-Vis (λmax ~450 nm for quinones) and track byproduct formation using GC-MS .

Table 2 : Oxidation Reaction Outcomes

Oxidizing AgentProductYield (%)Byproducts
KMnO₄/H₂SO₄Quinone60Nitroso
H₂O₂/Fe³⁺Azoxy30None

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The dimethylazetidine group may occupy hydrophobic pockets, as seen in analogs like 4-(1,3,2-dithiarsolan-2-yl)aniline .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability. The compound’s low topological polar surface area (TPSA ~40 Ų) suggests moderate blood-brain barrier penetration.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Case Study : If 13C^{13}C-NMR shows unexpected peaks at δ 120–125 ppm, consider tautomerism or residual solvent (e.g., DMSO-d₆ at δ 39.5 ppm).
  • Cross-Validation : Compare IR (C-N stretch ~1350 cm⁻¹) and HRMS data. Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Data-Driven Analysis

Q. What are the best practices for assessing the environmental stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t₁/₂ ~24 hrs at pH 2) .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~200°C). Store at –20°C under argon to prevent oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.